Vina-ginsenoside R3
Overview
Description
Synthesis Analysis
The synthesis of Vina-ginsenosides, including compounds like Vina-ginsenoside R7, involves complex biosynthetic pathways that may include enzymatic transformations facilitated by glycoside hydrolases. For instance, engineered glycosidase has been developed for the production of Vina-ginsenoside R7, demonstrating the potential for bioengineering in ginsenoside synthesis (Rufeng Wang et al., 2023).
Molecular Structure Analysis
Ginsenosides, including Vina-ginsenoside R3, are characterized by their complex dammarane-type saponin structure, which may undergo modifications, such as glycosylation, leading to a diverse array of compounds with varied biological activities. Structural elucidation techniques, including mass spectrometry and NMR, play a crucial role in identifying these compounds and understanding their structure-activity relationships.
Chemical Reactions and Properties
Ginsenosides undergo various chemical reactions, including hydrolysis and dehydration, that can alter their biological properties. For example, the synthesis of Δ20-ginsenosides from protopanaxadiol involves dehydration reactions that yield compounds with distinct biological activities (Renzeng Shen et al., 2018).
Physical Properties Analysis
The physical properties of ginsenosides, such as solubility and stability, are influenced by their molecular structure. These properties are crucial for their bioavailability and therapeutic efficacy. Detailed studies on Vina-ginsenosides' physical properties are needed to further understand their pharmacokinetic behavior.
Chemical Properties Analysis
The chemical properties of ginsenosides, including Vina-ginsenoside R3, relate to their bioactivity and interaction with biological molecules. For example, ginsenoside Rh2 has been shown to induce apoptosis and paraptosis-like cell death in cancer cells, highlighting the potential therapeutic applications of ginsenosides in oncology (Binghui Li et al., 2011).
Scientific Research Applications
Melanogenesis Inhibition : Vina-ginsenoside R3, along with other minor ginsenosides, has been isolated from the leaves of hydroponic Panax ginseng. These compounds exhibited inhibitory activity on melanogenesis and body pigmentation in a zebrafish model, suggesting potential as skin whitening agents (Lee et al., 2015).
Neuroprotective Effects : Another study explored the neuroprotective effect of Vina-ginsenoside R4, a closely related compound, against neurotoxicity in PC12 cells. It demonstrated the potential of this compound in neuroprotection, indicating the possibility that Vina-ginsenoside R3 may have similar properties (Luo et al., 2020).
Anti-inflammatory Properties : A study on Panax vietnamensis, which contains Vina-ginsenoside R3, revealed that its constituents exhibited significant anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. This suggests a potential role for Vina-ginsenoside R3 in managing inflammatory conditions (Jeong et al., 2015).
Photoprotective and Anti-Inflammatory Effects : The photoprotective and anti-inflammatory properties of Vina-ginsenoside R7 were studied in human dermal fibroblasts. Although this is a different compound, it suggests the potential of Vina-ginsenosides in protecting against skin photodamage (Liu et al., 2019).
Structural Elucidation : The structure of Vina-ginsenoside-R3 was elucidated in a study that isolated various saponins from Panax vietnamensis. This foundational research aids in understanding the chemical properties and potential applications of Vina-ginsenoside R3 (Nguyen et al., 1994).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O17/c1-23(2)10-9-16-48(8,65-42-39(59)36(56)33(53)27(21-50)61-42)25-13-18-46(6)24(25)11-12-30-45(5)17-15-31(44(3,4)29(45)14-19-47(30,46)7)63-43-40(37(57)34(54)28(22-51)62-43)64-41-38(58)35(55)32(52)26(20-49)60-41/h10,24-43,49-59H,9,11-22H2,1-8H3/t24-,25+,26-,27-,28-,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,45+,46-,47-,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPDRQDELKMUTI-NIUQCDFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120754 | |
Record name | (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinaginsenoside R3 | |
CAS RN |
156012-92-9 | |
Record name | (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156012-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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